

CAS number for methyl glyoxylate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl glyoxylate*

Cat. No.: *B029699*

[Get Quote](#)

An In-depth Technical Guide to **Methyl Glyoxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glyoxylate (CAS No. 922-68-9) is a bifunctional organic compound featuring both an aldehyde and a methyl ester group, making it a highly versatile building block in organic synthesis.^[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the synthesis of complex molecules.^{[2][3]} This document provides a comprehensive technical overview of **methyl glyoxylate**, including its chemical and physical properties, detailed synthesis protocols, and its applications. It is intended to serve as a core resource for researchers and professionals engaged in chemical synthesis and drug development.

Compound Identification and Properties

Methyl glyoxylate is also known by several synonyms, including methyl 2-oxoacetate, methyl oxoacetate, and glyoxylic acid methyl ester.^{[4][5][6][7]} It is typically a colorless to pale yellow liquid with a sharp odor at room temperature.^[1] Due to its reactivity, particularly the tendency of the aldehyde group to polymerize, it is often handled in solution.^{[1][8]}

Table 1: Physicochemical Properties of **Methyl Glyoxylate**

Property	Value	Source
CAS Registry Number	922-68-9	[4] [5] [6] [9]
Molecular Formula	C ₃ H ₄ O ₃	[4] [5] [10]
Molecular Weight	88.06 g/mol	[4] [10]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	50 °C @ 30 mmHg; 102.6 °C @ 760 mmHg	[11] [12] [13]
Melting Point	40-42 °C; 49-51 °C	[11] [12]
Density	1.116 g/cm ³	[13]
Flash Point	31.0 °C	[12] [13]
Canonical SMILES	O=CC(=O)OC	[11]
InChIKey	KFKXSMSQHIOMSO-UHFFFAOYSA-N	[11]

Synthesis Methodologies

The synthesis of **methyl glyoxylate** is a critical process for its application in various industries. Traditional methods often face challenges such as high costs, low efficiency, and environmental concerns.[\[3\]](#) Modern approaches focus on selective oxidation and enzymatic catalysis to overcome these limitations.

Selective Oxidation of Methyl Glycolate

A prominent and eco-friendly route to **methyl glyoxylate** is the selective oxidation of methyl glycolate, which is an accessible byproduct in the coal-to-glycol industry.[\[2\]](#)[\[14\]](#)

- Heterogeneous Catalysis: Aerobic oxidation using an α -Fe₂O₃ catalyst with a hydroxyl-deficient surface has shown high specific activity and selectivity (90-92%) for **methyl glyoxylate**.[\[14\]](#) This method represents a stable and efficient non-petrochemical route for production.[\[14\]](#) Other catalytic systems involve nano Au, Pd, and Pt as active components on carriers like TiO₂, SiO₂, or ZrO₂.[\[15\]](#)

- Enzymatic Oxidation: A greener alternative involves the enzymatic oxidation of methyl glycolate.^[2] This process can utilize a fusion enzyme system, combining glycolate oxidase, catalase, and hemoglobin to achieve high yields (up to 95.3%) under mild conditions.^[2] This approach minimizes side reactions and simplifies catalyst preparation.^[2]

Synthesis from Glyoxylic Acid

A high-yield, classic laboratory-scale synthesis involves the reaction of glyoxylic acid with an appropriate alkyl dialkoxyacetate, followed by dehydration with phosphorus pentoxide.^{[8][16]} Another method involves creating a calcium salt of glyoxylic acid as an intermediate, which is then suspended in methanol and treated with sulfuric acid to liberate and esterify the glyoxylic acid.^[17]

Core Applications in Drug Development

Methyl glyoxylate is a valuable pharmaceutical intermediate due to its dual functionality.^[18]

- Building Block: It serves as a precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). Its structure is integral to synthesizing compounds like (R)-pantolactone, a key intermediate for D-pantothenate production.^[2]
- Streamlining Synthesis: The use of **methyl glyoxylate** can simplify multi-step synthesis pathways, potentially reducing production time and costs for essential drugs.
- Research and Development: In drug discovery, its reactivity is exploited to create novel compounds for screening potential therapeutic benefits.

Detailed Experimental Protocols

Protocol 1: Enzymatic Oxidation of Methyl Glycolate

This protocol is based on the work by Yu et al. (2022) using a crude fusion enzyme for efficient and green synthesis.^[2]

Objective: To synthesize **methyl glyoxylate** from methyl glycolate with high yield and selectivity.

Materials:

- Methyl glycolate (Substrate)
- Crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT)
- Tris-HCl buffer (50 mM, pH 8.0)
- Flavin mononucleotide (FMN) solution (0.01 mM)
- Oxygen source
- Reaction vessel with temperature and pH control
- HPLC system for analysis (C-18 column, UV detector at 212 nm)[[2](#)]

Procedure:

- Prepare a 5 mL reaction mixture in the reaction vessel containing 50 mM Tris-HCl buffer (pH 8.0).
- Add 10 mg of the crude fusion enzyme to the buffer.
- Add FMN to a final concentration of 0.01 mM.
- Add methyl glycolate to a final concentration of 100-200 mM.
- Seal the reaction vessel and begin stirring at 600 rpm.
- Maintain the reaction temperature at 15 °C.
- Aerate the mixture with oxygen at a rate of 1 L/h.
- Allow the reaction to proceed for 6 hours.
- Monitor the reaction progress by taking aliquots and analyzing the concentrations of methyl glycolate and **methyl glyoxylate** using HPLC.
- Upon completion, the product can be isolated using standard extraction and purification techniques.

Expected Outcome: A reaction yield of up to 95.3% for **methyl glyoxylate**.[\[2\]](#)

Protocol 2: Synthesis from Glyoxylic Acid and Methyl Dimethoxyacetate

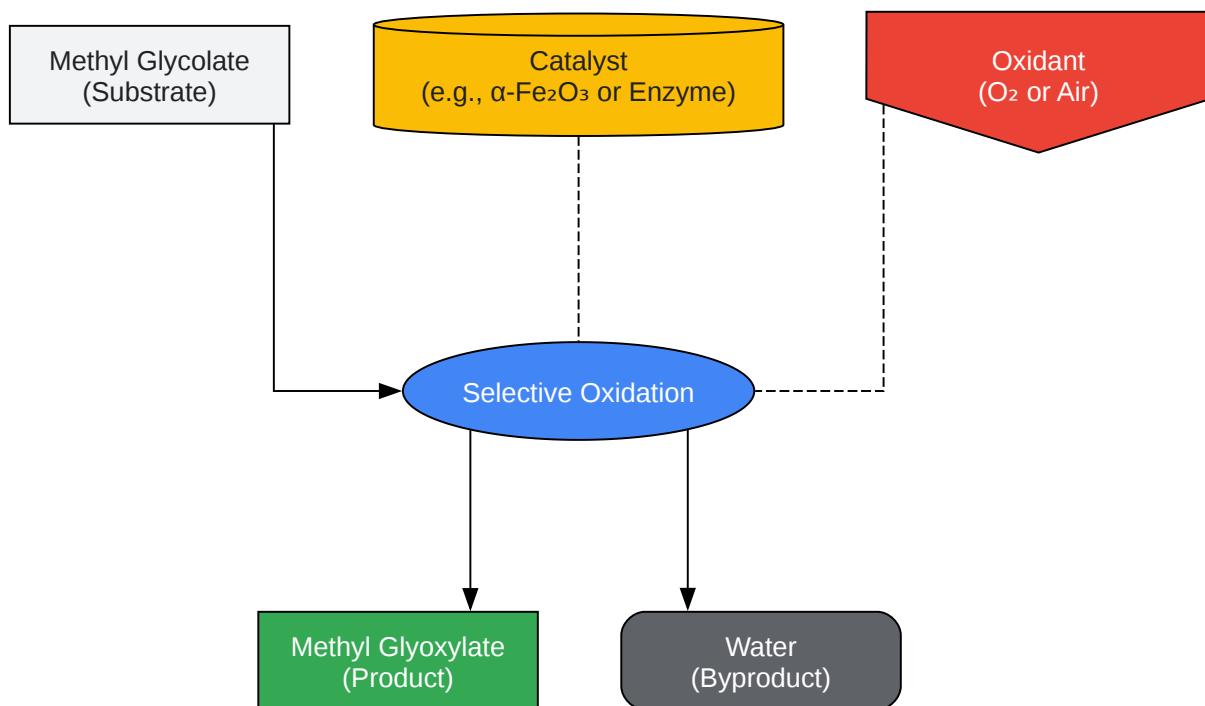
This protocol is adapted from the efficient method described by Hook (1984).[\[8\]](#)[\[16\]](#)

Objective: To prepare **methyl glyoxylate** via an exchange reaction followed by dehydration.

Materials:

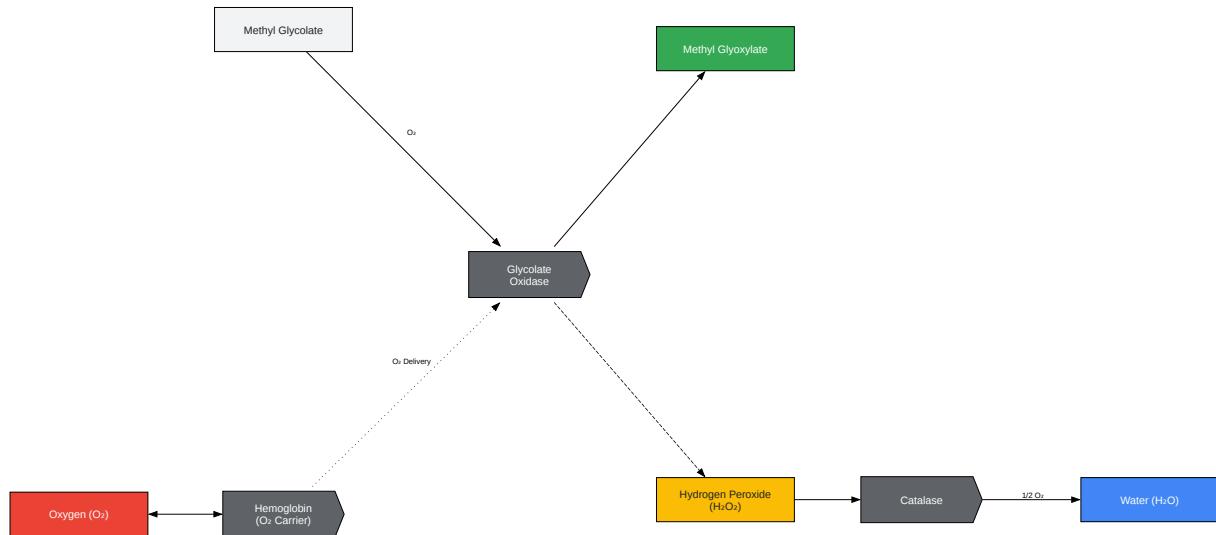
- Glyoxylic acid monohydrate
- Methyl dimethoxyacetate
- Phosphorus pentoxide (P_2O_5)
- Argon gas supply
- Distillation apparatus
- Round-bottom flask and magnetic stirrer

Procedure:

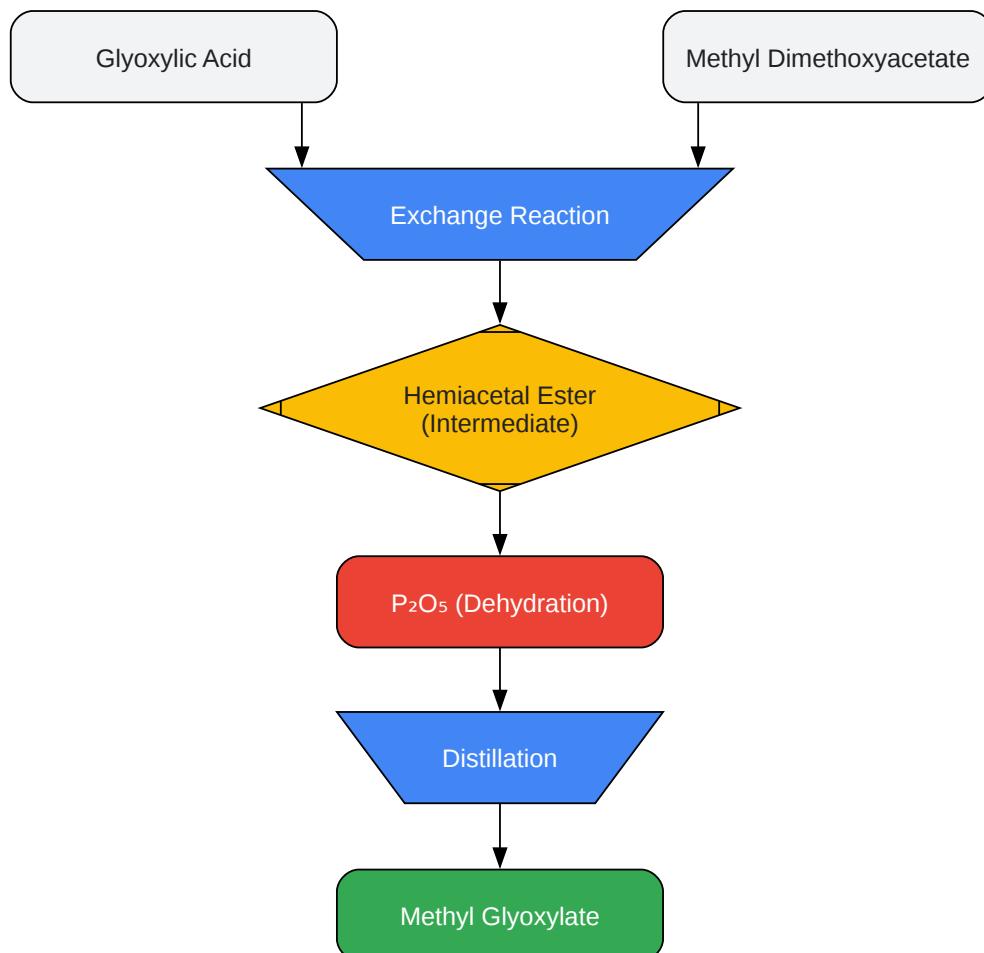

- In a round-bottom flask, combine equimolar amounts of glyoxylic acid monohydrate and methyl dimethoxyacetate under an argon atmosphere.
- Stir the mixture at room temperature. An exchange reaction occurs, forming a syrup that consists primarily of the hemi-acetal ester and ester hydrate.
- Cool the flask in an ice bath. Slowly and carefully add phosphorus pentoxide (P_2O_5) in portions with vigorous stirring. The P_2O_5 acts as a dehydrating agent.
- After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (can be monitored by NMR).
- The product, **methyl glyoxylate**, is isolated from the reaction mixture by vacuum distillation.

- Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~40-45 °C at 22 mmHg).[8]
- The freshly distilled product should be stored under an inert atmosphere in a refrigerator to prevent polymerization.[8]

Expected Outcome: High yield (up to 94%) of **methyl glyoxylate**.[8]


Visualizations of Workflows and Pathways

The following diagrams illustrate key synthesis workflows for **methyl glyoxylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **methyl glyoxylate** via selective oxidation.

[Click to download full resolution via product page](#)

Caption: Enzymatic cascade for **methyl glyoxylate** synthesis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for synthesis from glyoxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in synthesis of methyl glyoxylate by selective oxidation of methyl glycolate with molecular oxygen [xblk.ecnu.edu.cn]
- 4. scbt.com [scbt.com]
- 5. Methyl Glyoxylate | CAS 922-68-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Methyl glyoxylate | CAS#:922-68-9 | Chemsric [chemsrc.com]
- 13. Methyl glyoxylate 922-68-9, Information for Methyl glyoxylate 922-68-9, Suppliers of Methyl glyoxylate 922-68-9 [chemnet.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [CAS number for methyl glyoxylate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029699#cas-number-for-methyl-glyoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com